molecular formula C4H4F6O B1218728 Flurothyl CAS No. 333-36-8

Flurothyl

Cat. No. B1218728
CAS RN: 333-36-8
M. Wt: 182.06 g/mol
InChI Key: KGPPDNUWZNWPSI-UHFFFAOYSA-N
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Description

Flurothyl is a fluorinated ether with significant applications in both medical and chemical research. Its unique structure lends itself to various analyses and reactions, contributing to our understanding of fluorinated compounds' behavior and properties.

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of fluorinated synthons, compounds that provide a source of fluorine atoms for the formation of C-F bonds in target molecules. One approach to synthesizing fluorene derivatives, closely related to this compound, starts from 2-iodobiphenyls and CH2Br2, utilizing palladium-catalyzed dual C-C bond formation. This method highlights the versatility and efficiency of palladium catalysis in constructing complex fluorinated molecules (Shi et al., 2016).

Molecular Structure Analysis

This compound's molecular structure, characterized by its bis(2,2,2-trifluoroethyl) ether configuration, makes it an interesting subject for structural analysis. The presence of fluorine atoms significantly affects the molecule's physical and chemical properties, such as its electronegativity, bond strength, and reactivity.

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity and the influence of fluorine atoms on its behavior. The synthesis and characterization of fluoromethylated materials, including those derived from 2-trifluoromethyl acrylic acid phenethyl ester in an ionic liquid, demonstrate the compound's utility in creating fluoromethylated materials with potential applications in materials science and pharmaceuticals (Salaheldin et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by the fluorine atoms' presence. These properties are crucial for determining the compound's suitability for various applications, including its use as a solvent or in the synthesis of other fluorinated compounds.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity, stability, and interaction with other molecules, are key areas of research. The study of fluorous synthesis methods, which integrate solution-phase reaction conditions with phase-tag separation, provides insights into the efficient and selective synthesis of fluorinated compounds. This approach highlights the minimal effect of fluorous tags on the reactivity of attached molecules and the potential for recovery and reuse of fluorous materials, underscoring the sustainability aspect of fluorous chemistry (Zhang, 2004).

Scientific Research Applications

Neurological Research

  • Physical Dependence Evaluation : Flurothyl was used to evaluate the physical dependence in mice induced by substances like morphine, phenobarbital, and ethanol. Mice treated with these substances showed significantly lower latencies for convulsive behavior compared to controls, indicating increased central nervous system excitability, a characteristic of physical dependence (Greer, Alpern, & Collins, 1976).

  • Epileptogenesis Model : this compound was utilized to develop a novel model of epileptogenesis in mice. This model demonstrated a change in behavioral seizure phenotype from a forebrain seizure to a brainstem seizure after a period of stimulation. The study provided insights into the change in seizure response and the interaction between forebrain and brainstem seizure systems (Ferland & Applegate, 1998).

  • Cortical Ablations Impact : Research on rats with cortical ablations showed altered sensitivity to this compound. This study revealed the concept of denervation supersensitivity in the central nervous system, providing crucial insights into brain plasticity and response to injury (Adler, 1966).

  • Effects on Brain Development : In a study investigating the effects of recurrent seizures in developing rats, it was found that serial this compound administration resulted in impaired performance in spatial learning tasks, highlighting the impact of seizures on brain development (Neill et al., 1996).

Pharmacological Research

  • Anticonvulsant Drug Evaluation : this compound was employed to study the anticonvulsant properties of drugs in humans. This unique approach allowed observation of the effects of drugs on ongoing seizures, offering a novel method for drug evaluation (Harrison, Rees, & Watson, 1971).

  • Seizure Susceptibility Studies : The use of this compound in seizure susceptibility studies has been notable, particularly in brain-damaged animals. This has helped in establishing dose-response curves for antiepileptic drugs, contributing significantly to the development of new treatments (Adler, 1969).

  • Model for Seizure Induction : this compound-induced seizures have been used as a model to study drug absorption rates and seizure thresholds. This methodology is applicable for estimating threshold amounts of various drugs, showing their potential impact on behavior (Lánský, Velíšková, & Velíšek, 1997).

Anesthetic Research

  • Anesthetic Potency Correlation : A study on the convulsant gas this compound investigated its correlation between anesthetic potency and lipid solubility. This research contributes to understanding the dual nature of this compound as both a convulsant and anesthetic agent (Koblin et al., 1981).

Safety and Hazards

  • Health Effects : Exposure can lead to respiratory irritation, central nervous system effects, and convulsions .

Future Directions

Research on flurothyl continues to explore its mechanisms of action, potential therapeutic applications (such as in epilepsy management), and safer alternatives for inducing seizures in experimental models. Further studies are needed to elucidate its precise interactions with neurotransmitter receptors and to develop targeted therapies .

properties

IUPAC Name

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPPDNUWZNWPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046516
Record name Flurothyl
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Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

333-36-8
Record name 1,1′-Oxybis[2,2,2-trifluoroethane]
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Record name Flurothyl [USAN:USP]
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Record name Flurothyl
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Record name Flurothyl
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Record name Flurothyl
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Record name Bis(2,2,2-trifluoroethyl) Ether
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Record name FLUROTHYL
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Melting Point

122.5-123
Record name Flurothyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: This section is not applicable to flurothyl, as it is not known to have catalytic properties.

A: While computational studies on this compound itself are limited within the provided research, computational approaches like quantitative structure-activity relationship (QSAR) modeling can be employed to investigate the relationship between the structure of this compound and its convulsant activity. [, ] Further research using computational methods could provide valuable insights into the interaction of this compound with its molecular targets and potentially aid in the development of safer alternatives.

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A: The research on this compound utilized various resources, including animal models, behavioral testing paradigms (e.g., fear conditioning, seizure susceptibility tests), and neuroimaging techniques like diffusion-weighted MRI. [, , , , , , , , , , , , , , , ] Electrophysiological recordings in brain slices were also employed to investigate synaptic transmission. [] Additionally, molecular biology techniques like Western blotting were used to examine protein expression levels. []

A: The research on this compound involved collaboration across various disciplines, including pharmacology, neuroscience, anesthesiology, and psychology. [, , , , , , , ] This interdisciplinary approach is crucial for understanding the complex mechanisms of action of this compound, its effects on the central nervous system, and its potential applications and limitations in different contexts.

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